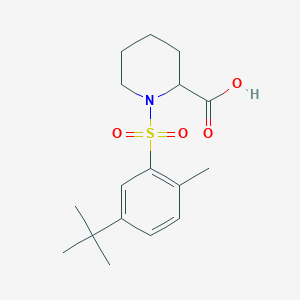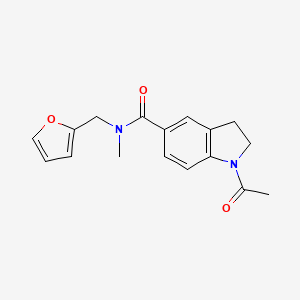
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is found in many natural products.
Applications De Recherche Scientifique
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for metal ion detection.
Another area of research is the use of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide as a potential anticancer agent. Several studies have reported its cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells and by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, it has been found to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for metal ion detection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide in lab experiments include its reproducible synthesis method, its potential as a fluorescent probe for metal ion detection, and its potential as an anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the further investigation of its potential as a therapeutic agent for cancer treatment. In addition, there is a need for further research to fully understand its mechanism of action and its potential side effects.
Conclusion
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been found to have potential applications as a fluorescent probe for metal ion detection and as an anticancer agent. However, further research is needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide involves the reaction of 2-aminoacetophenone with furfural in the presence of acetic acid and hydrochloric acid. The resulting product is then reacted with methyl anthranilate and sodium methoxide to yield the final product. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Propriétés
IUPAC Name |
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)19-8-7-13-10-14(5-6-16(13)19)17(21)18(2)11-15-4-3-9-22-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZESIRNDNUSNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)

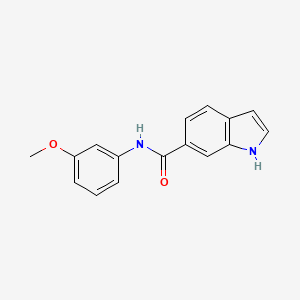
![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
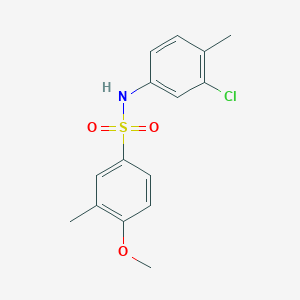

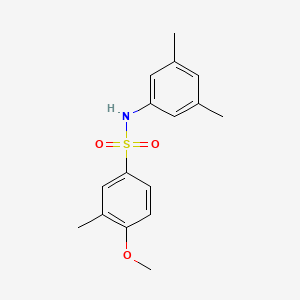
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
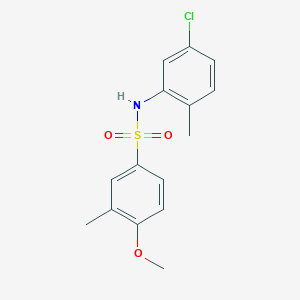
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)

